molecular formula C17H14FN3O B11839594 2-((4-fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide CAS No. 920513-50-4

2-((4-fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide

Cat. No.: B11839594
CAS No.: 920513-50-4
M. Wt: 295.31 g/mol
InChI Key: NOXVVONJUWJICT-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group and an isoquinolinyl group, which contribute to its distinct chemical behavior and potential utility in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves the reaction of 4-fluoroaniline with isoquinoline-6-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include solvents like dichloromethane or dimethylformamide (DMF) and may require heating to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-((4-fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)amino)-N-(isoquinolin-6-yl)acetamide
  • 2-((4-bromophenyl)amino)-N-(isoquinolin-6-yl)acetamide
  • 2-((4-methylphenyl)amino)-N-(isoquinolin-6-yl)acetamide

Uniqueness

2-((4-fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

920513-50-4

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

2-(4-fluoroanilino)-N-isoquinolin-6-ylacetamide

InChI

InChI=1S/C17H14FN3O/c18-14-2-5-15(6-3-14)20-11-17(22)21-16-4-1-13-10-19-8-7-12(13)9-16/h1-10,20H,11H2,(H,21,22)

InChI Key

NOXVVONJUWJICT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NC2=CC3=C(C=C2)C=NC=C3)F

Origin of Product

United States

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